1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol
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Overview
Description
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol is an organic compound with the molecular formula C9H14N2O3S. It is characterized by the presence of a cyclopropyl group, a pyrazole ring substituted with a methylsulfonyl group, and an ethanol moiety.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the ethanol moiety: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with ethylene oxide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of ethanol.
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)butanol: Contains a butanol moiety.
1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)methanol: Contains a methanol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(13,14)8-4-10-11(5-8)6-9(12)7-2-3-7/h4-5,7,9,12H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPZNQGEGLNGTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)CC(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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